2,3-Dichloro-5-fluorobenzodifluoride
Overview
Description
2,3-Dichloro-5-fluorobenzodifluoride is a chemical compound with the molecular formula C7H3Cl2F3. It is a colorless liquid with a boiling point of 174°C and a melting point of -10°C. This compound is widely used in various industries, including pharmaceuticals, agrochemicals, and electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-fluorobenzodifluoride typically involves the fluorination of 2,3-dichlorobenzotrifluoride. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using specialized fluorinating agents and catalysts to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-fluorobenzodifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Conditions typically involve the use of a base and a solvent like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzodifluorides.
Oxidation Reactions: Products include oxidized derivatives of the original compound.
Reduction Reactions: Products include reduced forms of the compound.
Scientific Research Applications
2,3-Dichloro-5-fluorobenzodifluoride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and electronic materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-fluorobenzodifluoride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichlorobenzotrifluoride
- 4-Chlorobenzotrifluoride
- 2,4-Dichlorobenzotrifluoride
- 3,4-Dichlorobenzotrifluoride
Uniqueness
2,3-Dichloro-5-fluorobenzodifluoride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. This combination of substituents allows for specific reactivity and applications that are not achievable with other similar compounds .
Properties
IUPAC Name |
1,2-dichloro-3-(difluoromethyl)-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRRBCCKCGZGMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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